molecular formula C14H17FN6O B2840411 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1049458-70-9

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2840411
CAS No.: 1049458-70-9
M. Wt: 304.329
InChI Key: OIRIYVRMMHTSGE-UHFFFAOYSA-N
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Description

1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a piperazine-based compound featuring a tetrazole moiety substituted with a 4-fluorophenyl group and an ethanone side chain. Its molecular formula is C₁₈H₁₉FN₆OS (monoisotopic mass: 386.1325 g/mol), with a ChemSpider ID of 21931850 . The tetrazole ring enhances metabolic stability and bioisosteric properties, while the 4-fluorophenyl group contributes to lipophilicity and target affinity. The piperazine core provides conformational flexibility, facilitating interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRIYVRMMHTSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multi-step procedures. A common approach includes the preparation of 1-(4-fluorophenyl)-1H-tetrazole through the cyclization of 4-fluoroaniline with sodium azide under acidic conditions. Subsequently, this tetrazole derivative undergoes an alkylation reaction with a suitable piperazine derivative. The final step involves acetylation to obtain the desired compound.

Industrial production methods: Industrially, the compound is produced by streamlining the synthetic route to increase yield and reduce costs. The large-scale synthesis follows the same basic steps but employs optimized reaction conditions such as controlled temperatures, pressures, and the use of continuous flow reactors to enhance efficiency and purity.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions involving this compound can be conducted using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of functional groups such as the fluorophenyl and piperazine.

Common reagents and conditions used in these reactions:

  • Oxidation: Utilizes hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: Employs lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: Requires reagents like halides or nucleophiles (amines, alcohols) in the presence of suitable catalysts or under thermal conditions.

Major products formed from these reactions: These reactions can yield various derivatives depending on the reacting species, such as hydroxylated, aminated, or alkylated products, enhancing the compound's functional diversity.

Scientific Research Applications

In Chemistry: The compound is a subject of study in organic synthesis, serving as a precursor or intermediate in the development of new chemical entities.

In Biology: Researchers explore its potential interactions with biological molecules, aiming to understand its effects on cellular processes.

In Medicine: It is investigated for its pharmacological properties, particularly in targeting specific receptors or enzymes, indicating possible therapeutic applications.

In Industry: The compound’s unique chemical properties make it valuable in developing advanced materials, catalysts, or as a component in specialized chemical formulations.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. The fluorophenyl group enhances its affinity for certain receptors, while the tetrazole and piperazine moieties can influence its binding and activity profiles. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Aryl Group Modifications

  • Piperidine (vs. piperazine) alters basicity and hydrogen-bonding capacity .

Heteroatom Linkages

  • Thioether vs. Methylene Bridges :
    • The target compound uses a methylene (–CH₂–) linker between the tetrazole and piperazine. In contrast, analogs like 7e () employ a thioether (–S–) bridge, which increases molecular weight (e.g., 7e: M = 520.1064 g/mol) and may influence redox stability .

Piperazine Core Modifications

Sulfonyl vs. Allyl Substituents

  • 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (): Allyl groups enhance hydrophobicity (logP increase) but may introduce steric hindrance. These compounds showed moderate antiproliferative activity in preliminary screens .
  • 4-Substituted Phenylsulfonyl Piperazines (): Sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in 7e ) improve solubility via polar interactions. Melting points for sulfonyl derivatives range from 123°C to 177°C, correlating with crystallinity .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data (NMR, IR) Reference
Target Compound Not reported ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, tetrazole), 3.7–4.1 (m, piperazine)
7e (4-Methoxyphenylsulfonyl analog) 131–134 ¹H NMR: δ 7.8 (d, J=8.8 Hz, 2H, SO₂Ph), 3.9 (s, OCH₃)
7f (Trifluoromethyl analog) 165–167 ¹³C NMR: δ 126.5 (q, CF₃), 168.2 (C=O)
13a (Allylpiperazine analog) Not reported FT-IR: 1650 cm⁻¹ (C=O), 3100 cm⁻¹ (C–H allyl)

Biological Activity

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, a compound featuring a tetrazole ring, piperazine moiety, and a fluorophenyl group, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H23FN6O2C_{21}H_{23}FN_{6}O_{2}, with a molecular weight of 410.4 g/mol. The structure includes key functional groups that contribute to its biological activity, particularly the tetrazole and piperazine rings.

PropertyValue
Molecular FormulaC21H23FN6O2
Molecular Weight410.4 g/mol
CAS Number1049380-11-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole ring enhances lipophilicity and bioavailability, which may facilitate its ability to cross cell membranes and interact with intracellular targets. Studies suggest that tetrazole derivatives can modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.

Pharmacokinetics

The presence of the tetrazole moiety is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of pharmacological compounds. This enhancement is crucial for achieving effective therapeutic concentrations in biological systems.

Biological Activity

Research indicates that derivatives of tetrazole exhibit a range of biological activities, including:

  • Antifungal Activity : Compounds similar to 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone have shown efficacy against various fungal strains, including fluconazole-resistant Candida species .
  • Antibacterial Properties : The compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to its structural components that interact with bacterial cell membranes.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings:

  • Antifungal Studies : A series of tetrazole derivatives were tested against Candida albicans and Candida glabrata. The results indicated that certain substitutions on the phenyl ring enhanced antifungal potency significantly .
  • Antibacterial Efficacy : A study reported that analogs of this compound exhibited strong inhibition against multidrug-resistant bacterial strains. The incorporation of the fluorophenyl group was particularly noted for its role in enhancing antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The presence of fluorine on the phenyl ring has been associated with increased potency against resistant strains due to enhanced lipophilicity and electronic effects.
  • Piperazine Moiety : Variations in the piperazine structure can significantly affect the compound's binding affinity to target proteins, influencing both efficacy and selectivity .

Q & A

Q. Optimal Conditions :

StepReaction TypeTemperatureSolventCatalysts/ReagentsYield Optimization Tips
1N-Alkylation0–25°CDMFNaH, tetrazole-CH₂BrSlow addition of alkylating agent
2Suzuki Coupling80–100°CTHF/H₂OPd(PPh₃)₄, K₂CO₃Degas solvents to prevent oxidation
3AcetylationRTCH₂Cl₂Acetyl chloride, Et₃NUse excess acetylating agent

Which analytical techniques are most effective for characterizing the compound and ensuring purity?

Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
  • ¹⁹F NMR : Confirms the presence and position of fluorine (δ -110 to -120 ppm for para-substituted fluorophenyl) .

High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calc. for C₁₆H₁₈FN₅O: 323.15; observed: 323.1 ± 0.2) .

Q. Purity Assurance :

  • Use preparative HPLC to isolate intermediates .
  • Monitor reaction progress with TLC (silica gel, UV detection) .

How does the fluorine atom influence the compound's electronic properties and reactivity?

Basic Research Question
The 4-fluorophenyl group introduces:

Electron-Withdrawing Effects :

  • Increases electrophilicity of the tetrazole ring, enhancing nucleophilic substitution reactivity .
  • Reduces electron density on the piperazine N-atoms, affecting hydrogen-bonding capabilities .

Steric Considerations :

  • Fluorine’s small size minimizes steric hindrance, facilitating π-π stacking in biological targets .

Q. Experimental Validation :

  • Compare reaction rates with non-fluorinated analogs (e.g., 4-chlorophenyl derivatives show slower coupling kinetics) .
  • Computational studies (DFT) reveal altered LUMO distributions near the tetrazole ring .

What methodological approaches are recommended to optimize reaction yields, particularly considering the electronic effects of the 4-fluorophenyl substituent?

Advanced Research Question

Catalyst Screening :

  • Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in fluorinated systems .
  • Additives like KI enhance leaving-group displacement in N-alkylation steps .

Solvent Optimization :

  • Polar aprotic solvents (DMF, DMSO) stabilize intermediates in fluorophenyl reactions .

Temperature Gradients :

  • Lower temperatures (0–10°C) reduce side reactions during acetylation .

Q. Case Study :

  • A 15% yield increase was achieved by switching from THF to DMF in the coupling step, attributed to better solubility of fluorinated intermediates .

How should researchers address contradictory results in biological activity assays for this compound?

Advanced Research Question
Contradictions may arise from:

Purity Variability :

  • Validate purity via HPLC and NMR before assays .

Degradation Products :

  • Monitor stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS .

Structural Analogues :

  • Compare activity with derivatives lacking the fluorophenyl group to isolate electronic effects .

Q. Resolution Workflow :

IssueMethodological SolutionReference
Low antimicrobial IC₅₀Test against Gram-negative vs. Gram-positive strains
Inconsistent cytotoxicityUse orthogonal assays (MTT, apoptosis markers)

What computational strategies can predict the compound's interactions with biological targets?

Advanced Research Question

Molecular Docking :

  • Use crystal structures of homologous targets (e.g., CYP450 enzymes) to model binding poses. The fluorophenyl group shows strong van der Waals interactions in hydrophobic pockets .

QSAR Modeling :

  • Correlate substituent effects (e.g., logP, Hammett σ) with activity data. Fluorine’s σₚ value (-0.07) improves membrane permeability .

MD Simulations :

  • Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Q. Key Findings :

  • The ethanone carbonyl forms hydrogen bonds with Ser123 in kinase targets, critical for inhibitory activity .

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